molecular formula C20H16F2N2O B11065276 1-(2-fluorophenyl)-3-[(2-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one

1-(2-fluorophenyl)-3-[(2-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one

Cat. No.: B11065276
M. Wt: 338.3 g/mol
InChI Key: UFULLZLENPNZKP-UHFFFAOYSA-N
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Description

3-(2-Fluoroanilino)-1-(2-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one is a synthetic organic compound characterized by the presence of fluorine atoms on both the aniline and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoroanilino)-1-(2-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at specific positions on the aromatic rings.

    Coupling Reactions: The final step involves coupling the fluorinated aniline and phenyl groups to the indole core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluoroanilino)-1-(2-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds or carbonyl groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of alkylated or arylated derivatives

Scientific Research Applications

3-(2-fluoroanilino)-1-(2-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.

    Industrial Applications: It can be utilized in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-fluoroanilino)-1-(2-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)-1H-indole
  • 2-(2-Fluoroanilino)nicotinamide
  • 4-(2-Fluorophenylcarbamoyl)phenylboronic acid

Uniqueness

3-(2-fluoroanilino)-1-(2-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one is unique due to the presence of fluorine atoms on both the aniline and phenyl groups, which enhances its chemical stability and biological activity

Properties

Molecular Formula

C20H16F2N2O

Molecular Weight

338.3 g/mol

IUPAC Name

3-(2-fluoroanilino)-1-(2-fluorophenyl)-5,6-dihydro-4H-indol-2-one

InChI

InChI=1S/C20H16F2N2O/c21-14-8-2-4-10-16(14)23-19-13-7-1-5-11-17(13)24(20(19)25)18-12-6-3-9-15(18)22/h2-4,6,8-12,23H,1,5,7H2

InChI Key

UFULLZLENPNZKP-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2C(=C(C(=O)N2C3=CC=CC=C3F)NC4=CC=CC=C4F)C1

Origin of Product

United States

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